Cas no 1523813-47-9 (5-methyl-2-2-(methylamino)ethylphenol)

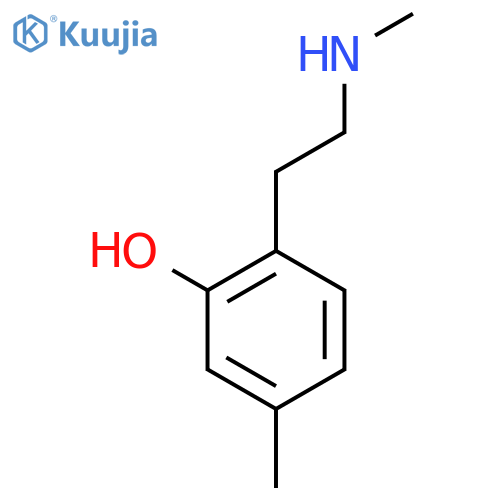

1523813-47-9 structure

商品名:5-methyl-2-2-(methylamino)ethylphenol

5-methyl-2-2-(methylamino)ethylphenol 化学的及び物理的性質

名前と識別子

-

- 5-methyl-2-2-(methylamino)ethylphenol

- 1523813-47-9

- 5-methyl-2-[2-(methylamino)ethyl]phenol

- EN300-1866237

-

- インチ: 1S/C10H15NO/c1-8-3-4-9(5-6-11-2)10(12)7-8/h3-4,7,11-12H,5-6H2,1-2H3

- InChIKey: MYDZTTWMOVLFOO-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C)C=CC=1CCNC

計算された属性

- せいみつぶんしりょう: 165.115364102g/mol

- どういたいしつりょう: 165.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-methyl-2-2-(methylamino)ethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1866237-10.0g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1866237-5g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-0.1g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-0.5g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-10g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-0.05g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-0.25g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-2.5g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1866237-1.0g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1866237-5.0g |

5-methyl-2-[2-(methylamino)ethyl]phenol |

1523813-47-9 | 5g |

$3273.0 | 2023-06-02 |

5-methyl-2-2-(methylamino)ethylphenol 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

1523813-47-9 (5-methyl-2-2-(methylamino)ethylphenol) 関連製品

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬